molecular formula C11HF15O B1597716 2,3,4,5,6-Pentakis(trifluoromethyl)phenol CAS No. 723294-91-5

2,3,4,5,6-Pentakis(trifluoromethyl)phenol

Cat. No. B1597716
CAS RN: 723294-91-5
M. Wt: 434.1 g/mol
InChI Key: FKXSLNBWBKMORF-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentakis(trifluoromethyl)phenol, also known as PTFMP, is a highly fluorinated organic compound. It is a white crystalline solid that is widely used in scientific research applications. PTFMP has attracted significant attention due to its unique properties, which make it an ideal candidate for various applications. In

Scientific Research Applications

Synthesis of Novel Stable Carbenes

2,3,4,5,6-Pentakis(trifluoromethyl)phenol: serves as a precursor in the synthesis of novel stable carbenes. These carbenes are important in organic chemistry due to their unique reactivity and ability to stabilize reactive intermediates .

Development of Radical Species

The compound is utilized in the generation of radical species. Its electron-withdrawing trifluoromethyl groups enhance the stability of radicals, making them useful for various synthetic applications .

Creation of Superacids

Researchers use 2,3,4,5,6-Pentakis(trifluoromethyl)phenol to design superacids. The strong electron-withdrawing nature of the trifluoromethyl groups increases the acidity of the compound, which can surpass that of traditional strong acids .

Production of Weakly Coordinating Anions

The sterically crowded and electron-withdrawing properties of this compound make it an excellent candidate for forming weakly coordinating anions, which are valuable in inorganic and organometallic chemistry for studying cationic species .

Pharmaceutical Applications

In the pharmaceutical industry, 2,3,4,5,6-Pentakis(trifluoromethyl)phenol is used for the development of fluorine-containing drugs. Its derivatives can be intermediates in the production of various medicinal compounds .

Materials Science: Fluorinated Building Blocks

This compound acts as a fluorinated building block in materials science. Its incorporation into polymers can impart properties like increased chemical resistance and thermal stability, making it valuable for advanced material design .

properties

IUPAC Name

2,3,4,5,6-pentakis(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11HF15O/c12-7(13,14)1-2(8(15,16)17)4(10(21,22)23)6(27)5(11(24,25)26)3(1)9(18,19)20/h27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXSLNBWBKMORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)O)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11HF15O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375101
Record name 2,3,4,5,6-pentakis(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentakis(trifluoromethyl)phenol

CAS RN

723294-91-5
Record name 2,3,4,5,6-pentakis(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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